![molecular formula C15H15F3N2O B1345885 N-{3-[4-Amino-3-(trifluoromethyl)phenoxy]phenyl}-N,N-dimethylamine CAS No. 946663-17-8](/img/structure/B1345885.png)

N-{3-[4-Amino-3-(trifluoromethyl)phenoxy]phenyl}-N,N-dimethylamine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

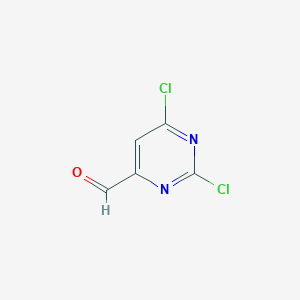

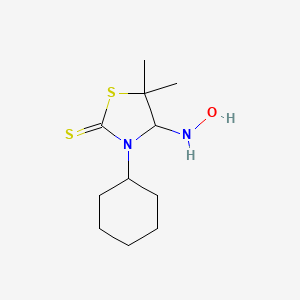

“N-{3-[4-Amino-3-(trifluoromethyl)phenoxy]phenyl}-N,N-dimethylamine” is a small molecule with the molecular formula C15H15F3N2O . It is also known as (S)-Fluoxetine, an antidepressant drug fluoxetine which is a racemate comprising equimolar amounts of ®- and (S)-fluoxetine .

Molecular Structure Analysis

The molecular structure of “this compound” consists of a trifluoromethyl group attached to a phenyl ring, which is further connected to a propylamine group via an ether linkage .Aplicaciones Científicas De Investigación

Organic Synthesis

Research has demonstrated the utility of N,N-dimethylaniline derivatives, including structures similar to N-{3-[4-Amino-3-(trifluoromethyl)phenoxy]phenyl}-N,N-dimethylamine, in organic synthesis. For instance, palladium-catalyzed synthesis processes have been developed for N,N-dimethylanilines, highlighting their role as multifunctional building blocks in organic chemistry. These compounds serve as precursors in various synthesis routes due to their ability to undergo efficient C-N bond formation, showcasing their importance in constructing complex organic molecules (Taeufer & Pospech, 2020).

Materials Science

In materials science, the synthesis and study of novel polymeric and composite materials incorporating fluorinated moieties, akin to the trifluoromethyl group in this compound, have been reported. These materials exhibit high thermal stability and low dielectric constants, making them suitable for advanced applications in electronics and aerospace industries. Such research underscores the potential of incorporating specific functional groups to impart desirable properties to polymers and composites (Wang et al., 2014).

Chemical Sensing

Moreover, compounds structurally related to this compound have been explored for their potential in chemical sensing applications. Notably, the selective sensing and capture of hazardous substances like picric acid have been achieved through the design of fluorescent chemosensors based on triphenylbenzene derivatives. These sensors exhibit remarkable selectivity and sensitivity, attributed to specific interactions such as hydrogen bonding, π-π stacking, and charge transfer processes. This research highlights the role of such compounds in developing novel sensing materials for environmental monitoring and safety applications (Vishnoi et al., 2015).

Mecanismo De Acción

Target of Action

It is suggested that the compound may interact with peripheral sensory trigeminal nerves .

Mode of Action

It is suggested that the compound may act as a calcitonin gene-related peptide (cgrp) receptor antagonist .

Biochemical Pathways

Given its potential role as a cgrp receptor antagonist, it may be involved in modulating the activity of the cgrp pathway .

Result of Action

As a potential cgrp receptor antagonist, it may inhibit the activity of cgrp, a neurotransmitter involved in pain transmission .

Análisis Bioquímico

Biochemical Properties

N-{3-[4-Amino-3-(trifluoromethyl)phenoxy]phenyl}-N,N-dimethylamine plays a significant role in biochemical reactions. It interacts with a variety of enzymes, proteins, and other biomolecules. For instance, it has been observed to bind with certain kinases, influencing their activity. The nature of these interactions often involves hydrogen bonding and hydrophobic interactions, which stabilize the binding of the compound to the active sites of enzymes. This binding can lead to either inhibition or activation of the enzyme, depending on the specific enzyme and the context of the reaction .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involved in cell growth and apoptosis. By modulating these pathways, the compound can alter gene expression and cellular metabolism. For example, in certain cancer cell lines, this compound has been found to induce apoptosis, thereby reducing cell proliferation .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One key mechanism is its ability to bind to specific biomolecules, such as kinases and transcription factors. This binding can lead to enzyme inhibition or activation, depending on the target. Additionally, the compound can influence gene expression by interacting with transcription factors, thereby altering the transcription of specific genes. These changes in gene expression can have downstream effects on cellular function and metabolism .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable at room temperature, but its stability can be influenced by factors such as pH and temperature. Over time, degradation products may form, which can have different effects on cellular function. Long-term studies have shown that prolonged exposure to the compound can lead to sustained changes in cellular metabolism and function, particularly in in vitro settings .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, while at higher doses, it can induce significant changes in cellular function and metabolism. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. At very high doses, toxic or adverse effects may occur, including organ damage and systemic toxicity .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are involved in its metabolism. These interactions can influence metabolic flux and the levels of various metabolites. The compound can also affect the activity of other enzymes and cofactors, leading to changes in metabolic pathways and overall cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, which facilitate its movement across cellular membranes. The compound’s localization and accumulation within specific tissues can influence its activity and function. For example, its accumulation in certain tissues may enhance its therapeutic effects or contribute to its toxicity .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its localization can influence its interactions with other biomolecules and its overall effects on cellular function. For instance, localization to the nucleus may enhance its ability to modulate gene expression .

Propiedades

IUPAC Name |

4-[3-(dimethylamino)phenoxy]-2-(trifluoromethyl)aniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15F3N2O/c1-20(2)10-4-3-5-11(8-10)21-12-6-7-14(19)13(9-12)15(16,17)18/h3-9H,19H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCKLSITXQMRSOG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC(=CC=C1)OC2=CC(=C(C=C2)N)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15F3N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(3,4-Dichlorobenzyl)sulfonyl]acetic acid](/img/structure/B1345816.png)

acetic acid](/img/structure/B1345817.png)

![4-[({5-[(4-Chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}carbonyl)amino]benzoic acid](/img/structure/B1345819.png)

![3-(5-{[(3-Chlorophenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)propanoic acid](/img/structure/B1345820.png)

![3-[5-(Anilinocarbonyl)-1,3,4-thiadiazol-2-YL]-propanoic acid](/img/structure/B1345821.png)

![Ethyl 5-{[(5-ethyl-1,3,4-thiadiazol-2-YL)amino]-carbonyl}-1,3,4-thiadiazole-2-carboxylate](/img/structure/B1345822.png)

![{[(5-{[(3-Fluorophenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)methyl]thio}acetic acid](/img/structure/B1345824.png)

![1-[(5-{[(4-Chlorophenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)carbonyl]piperidine-3-carboxylic acid](/img/structure/B1345827.png)

![Ethyl 5-{[(5-methyl-1,3,4-thiadiazol-2-YL)amino]-carbonyl}-1,3,4-thiadiazole-2-carboxylate](/img/structure/B1345828.png)